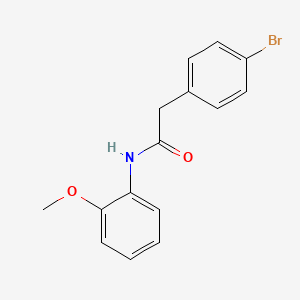

2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide is a chemical compound with distinct molecular features and structural properties. It involves an acetamide group attached to two different aromatic rings, which are substituted with bromo and methoxy groups respectively. These structural elements contribute to the compound's chemical behavior and interactions in various environments. The significance of the compound lies in its structural and functional characteristics which make it relevant in chemical research and applications, particularly in the development of pharmaceutical intermediates and other chemical entities (Xiao et al., 2009).

Synthesis Analysis

The synthesis of acetamide derivatives often involves processes such as alkylation, nitration, and catalytic hydrogenation. For instance, alkylation and nitration techniques were employed in the synthesis of related compounds, showcasing methods that could potentially be applied to the synthesis of this compound. These methods include temperature-controlled reactions and the use of specific molar ratios to achieve high yields (Zhang Da-yang, 2004).

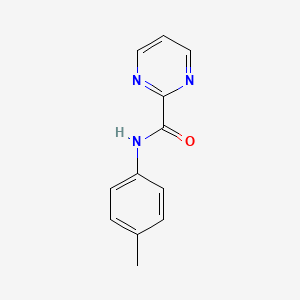

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific dihedral angles between its functional groups, contributing to its overall geometry and intermolecular interactions. For example, the dihedral angle between the 4-bromophenyl fragment and the acetamide unit has been observed, which influences the crystal packing and hydrogen bonding patterns within the compound's structure (Xiao et al., 2009).

Wissenschaftliche Forschungsanwendungen

Environmental and Water Treatment

- Halide Ions in Acetaminophen Degradation : A study explored the impact of halide ions (chloride and bromide) on the degradation of acetaminophen in UV/H2O2 treatment. It was found that bromide, in particular, influenced the degradation rate, highlighting the multifaceted roles of salinity in water and wastewater treatment and the specific contribution of halogen radicals to organic degradation (Li et al., 2015).

Pharmacology and Medicine

- Synthesis and Pharmacological Assessment : The compound was involved in the synthesis of novel acetamide derivatives with potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds were assessed for their effectiveness, comparing favorably with standard drugs (Rani et al., 2016).

- Protein Tyrosine Phosphatase 1B Inhibition : Derivatives of this compound were evaluated for their inhibitory activity on Protein Tyrosine Phosphatase 1B (PTP1B), showing potential for antidiabetic applications. The results aligned well with in vivo screenings and docking studies (Saxena et al., 2009).

Agricultural Chemistry

- Herbicide Metabolism Studies : Research on the metabolism of various herbicides (such as acetochlor and alachlor) in human and rat liver microsomes included derivatives similar to 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide. This highlighted significant differences in metabolic pathways between species, aiding in understanding the environmental and health impacts of herbicide use (Coleman et al., 2000).

Chemical Synthesis and Analysis

- Catalytic Hydrogenation in Dye Synthesis : The compound was used in the hydrogenation process for producing an intermediate essential in the production of azo disperse dyes, demonstrating a green synthesis approach (Qun-feng, 2008).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAZVTGEUBDNDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)

![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)

![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)